Methyl[2-(pyridin-2-yl)propan-2-yl]amine
Description
Methyl[2-(pyridin-2-yl)propan-2-yl]amine (IUPAC name: propan-2-yl(pyridin-2-ylmethyl)amine) is a tertiary amine featuring a pyridin-2-ylmethyl group attached to a propan-2-ylamine backbone. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol . The compound exhibits a density of 0.980 g/mL at 25°C and is typically provided at 95% purity .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,10-3)8-6-4-5-7-11-8/h4-7,10H,1-3H3 |
InChI Key |
BNBIFCUPKFVQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(pyridin-2-yl)propan-2-yl]amine typically involves the reaction of 2-cyanopyridine with methyl lithium in the presence of cerium(III) chloride. The reaction is carried out in tetrahydrofuran (THF) and diethyl ether at low temperatures, around -76°C to -60°C. The reaction mixture is then allowed to warm to room temperature, followed by the addition of ammonium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(pyridin-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(pyridin-2-yl)propan-2-yl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl[2-(pyridin-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl[2-(pyridin-2-yl)propan-2-yl]amine are compared below with analogous pyridine-containing amines, emphasizing substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Pyridine-Based Amines
Key Comparative Insights:
Substituent Position on Pyridine: The pyridin-2-yl group in the target compound (vs. pyridin-4-yl in ) enhances nitrogen’s electron-donating ability due to proximity, favoring coordination with transition metals . In , copper(II) complexes with tris[(pyridin-2-yl)methyl]amine ligands demonstrated that substituents at the pyridine’s 6-position (e.g., phenyl groups) significantly alter redox potentials (E₁/₂ shifts by ~0.1 V per substituent) and H₂O₂ reactivity. This suggests that methyl or other groups on the pyridine ring in similar amines could modulate catalytic or sensing behaviors .
Backbone Flexibility and Steric Effects: The propan-2-ylamine group in the target compound introduces greater steric hindrance compared to linear chains (e.g., ethanamine in or propan-1-ylamine in ). This steric bulk may limit coordination geometries in metal complexes but enhance selectivity in reactions .
Hazard Profiles :
- (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine () is classified for acute oral toxicity (H302) and skin irritation (H315), highlighting the need for careful handling in synthetic workflows. In contrast, the target compound’s safety data are unspecified but may require similar precautions .
For example, ’s spirobi[fluoren]-2-amine derivative achieved high efficiency in red electroluminescent devices, suggesting that structural analogs of this compound could serve as electron-transport layers or host matrices .
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